Kinase Inhibition Potency: JH-Xii-03-02 Matches Best-in-Class LRRK2 Inhibitors While Offering Degradation
In vitro kinase inhibition assays demonstrate that JH-Xii-03-02 inhibits both wild-type and G2019S LRRK2 with an IC50 of 1 nM . This potency is comparable to the highly optimized LRRK2 inhibitor MLi-2, which exhibits an IC50 of 0.76 nM in purified kinase assays and 1.4 nM in cellular assays [1]. However, unlike MLi-2, JH-Xii-03-02 additionally degrades the LRRK2 protein, providing a more complete loss-of-function effect [2].
| Evidence Dimension | LRRK2 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM (WT and G2019S LRRK2) |
| Comparator Or Baseline | MLi-2: IC50 = 0.76 nM (purified kinase), 1.4 nM (cellular pSer935) |
| Quantified Difference | JH-Xii-03-02 IC50 within 1.3-fold of MLi-2 cellular IC50 |
| Conditions | In vitro kinase assays; purified LRRK2 enzyme vs. cellular LRRK2 pSer935 dephosphorylation |
Why This Matters
Procurement of JH-Xii-03-02 is justified when a research program requires both potent kinase inhibition and complete elimination of LRRK2 scaffolding function, a dual capability that single-mechanism inhibitors lack.
- [1] Fell MJ, et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J Pharmacol Exp Ther. 2015;355(3):397-409. View Source
- [2] Hatcher JM, et al. Development of a highly potent and selective degrader of LRRK2. Bioorg Med Chem Lett. 2023;94:129449. View Source
